

Technical Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1311473

[Get Quote](#)

CAS Number: 864068-96-2

This technical guide provides a comprehensive overview of **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**, a heterocyclic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthesis method, and discusses the broader biological significance of the pyrazole scaffold.

Chemical and Physical Properties

While specific experimental data for **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** is not extensively available in the public domain, the following table summarizes its key identifiers and computed properties.

Property	Value	Source
CAS Number	864068-96-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1] [2] [3]
Molecular Weight	186.21 g/mol	[2] [3]
IUPAC Name	1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde	[4]
Synonyms	1-Methyl-3-phenylpyrazole-5-carbaldehyde, 2-Methyl-5-phenyl-2H-pyrazole-3-carbaldehyde, 5-Formyl-1-methyl-3-phenyl-1H-pyrazole	[3] [4]
SMILES	Cn1nc(c(c1)C=O)c2ccccc2	
InChI Key	XFGHBJQGDDYIKS-UHFFFAOYSA-N	[3]

Synthesis Protocol

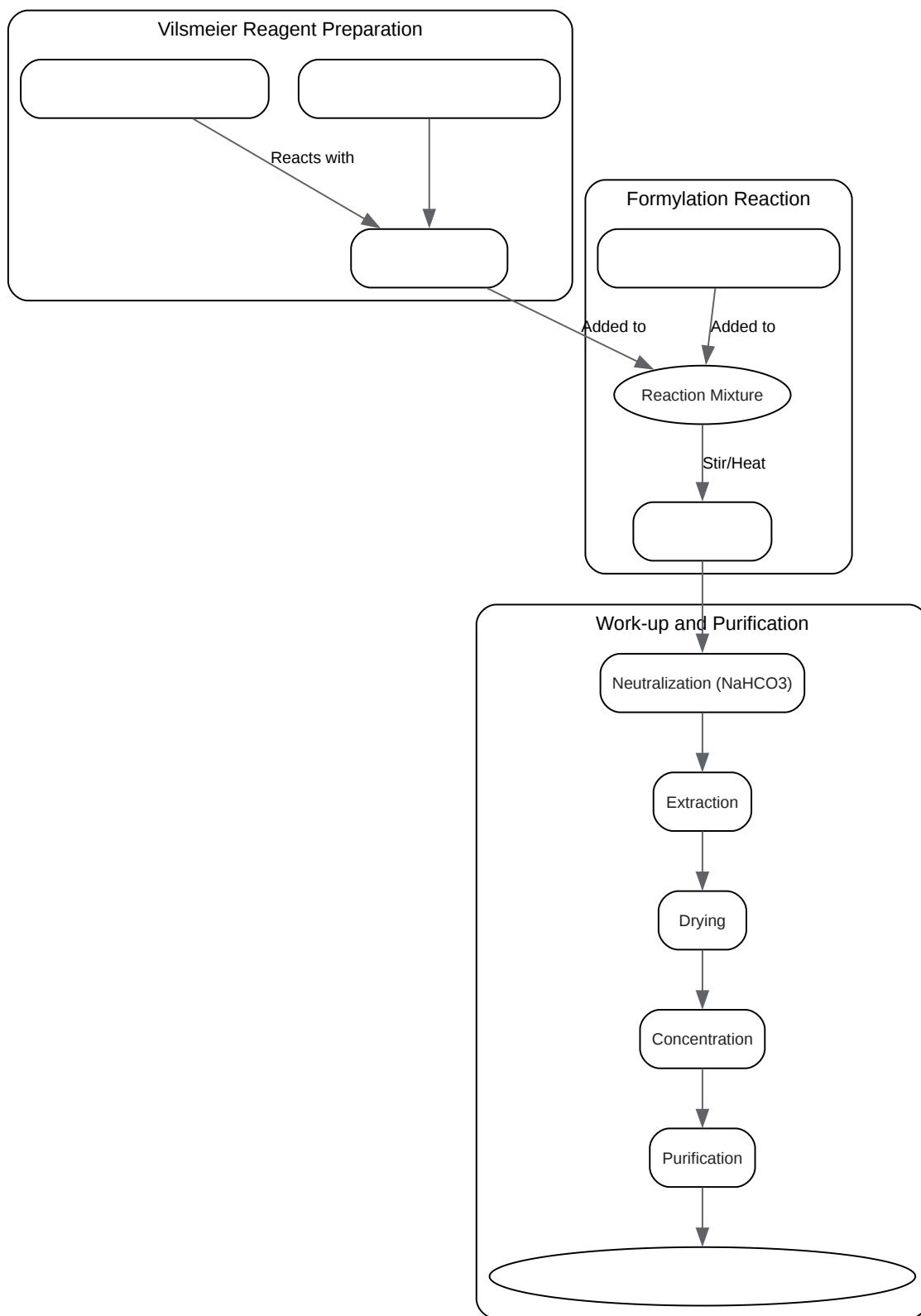
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds and is the most probable route for the synthesis of **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**.[\[1\]](#)[\[2\]](#) While a specific protocol for this exact molecule is not readily available, the following procedure is based on the synthesis of structurally similar pyrazole-4-carbaldehydes and can be adapted by researchers.[\[1\]](#)[\[6\]](#)

Reaction: Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole.

Reagents and Materials:

- 1-methyl-3-phenyl-1H-pyrazole (starting material)
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)

- Ice bath
- Crushed ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware


Experimental Procedure:

- Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl_3) dropwise with continuous stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction, and the temperature should be maintained below 5°C.
- Formylation Reaction: Once the Vilsmeier reagent has formed, add a solution of 1-methyl-3-phenyl-1H-pyrazole in a minimal amount of an appropriate solvent (e.g., dichloromethane) to the reaction mixture dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat to 60-70°C to ensure the completion of the reaction.^[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.
- Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a pyrazole carbaldehyde via the Vilsmeier-Haack reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Biological Activity and Signaling Pathways

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.^{[3][5][8]} These biological effects are often attributed to the ability of the pyrazole ring system to interact with various biological targets.

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways for **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**. However, the broader class of pyrazole derivatives has been shown to modulate several key signaling pathways. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Others have been found to interact with protein kinases, which are central to many cellular signaling cascades involved in cell growth, differentiation, and apoptosis.

Given the established biological importance of the pyrazole core, **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data for this specific molecule are limited, this guide provides a framework for its synthesis and an understanding of the potential biological significance of its structural class. Further investigation into this and related compounds is warranted to explore their full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole | 947-95-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- To cite this document: BenchChem. [Technical Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311473#1-methyl-3-phenyl-1h-pyrazole-5-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com